![molecular formula C15H18ClF3N4O B12356352 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356352.png)
1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY 73-6691 is a compound developed by Bayer for the treatment of Alzheimer’s disease. It is the first compound developed that acts as a phosphodiesterase inhibitor selective for the PDE9A subtype. The PDE9A enzyme is primarily expressed in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus. This enzyme limits the cyclic guanosine monophosphate (cGMP)-mediated signal transduction following glutamate binding to NMDA receptors. Consequently, selective PDE9A inhibitors like BAY 73-6691 are predicted to prolong intracellular responses to glutamate and enhance glutamate signaling, which is involved in learning and memory .
Analyse Chemischer Reaktionen
BAY 73-6691 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl group present in the structure.
Substitution: The chlorophenyl group can participate in substitution reactions, especially nucleophilic aromatic substitution.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BAY 73-6691 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 9 (PDE9) and its effects on cGMP signaling.
Biology: Investigated for its role in modulating intracellular signaling pathways and its potential neuroprotective effects.
Medicine: Explored as a potential treatment for Alzheimer’s disease due to its ability to enhance learning and memory in animal models.
Wirkmechanismus
The mechanism of action of BAY 73-6691 involves the inhibition of the PDE9A enzyme, which leads to increased levels of cGMP in the brain. This elevation in cGMP enhances glutamate signaling by prolonging the intracellular response to glutamate binding to NMDA receptors. The molecular targets and pathways involved include the NO/cGMP-PKG/CREB pathway, which is crucial for learning and memory processes .
Vergleich Mit ähnlichen Verbindungen
BAY 73-6691 is unique due to its selectivity for the PDE9A subtype. Similar compounds include other PDE inhibitors, such as:
Sildenafil: A PDE5 inhibitor used for the treatment of erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with similar applications.
Tadalafil: A long-acting PDE5 inhibitor used for erectile dysfunction and benign prostatic hyperplasia.
These compounds differ from BAY 73-6691 in their selectivity for different PDE subtypes and their therapeutic applications .
Eigenschaften
Molekularformel |
C15H18ClF3N4O |
|---|---|
Molekulargewicht |
362.78 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,8-9,12-13,20-21H,6-7H2,1H3,(H,22,24) |
InChI-Schlüssel |
PITISNYPTFAJLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1NC2C(CNN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
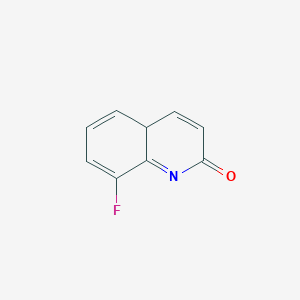
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
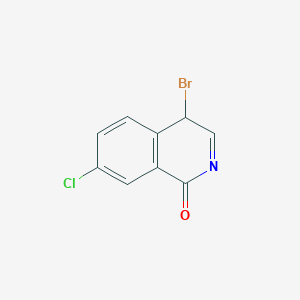
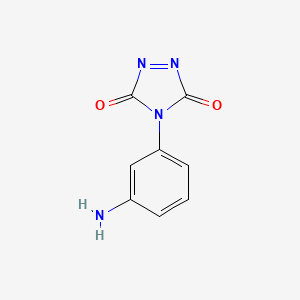
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)


![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
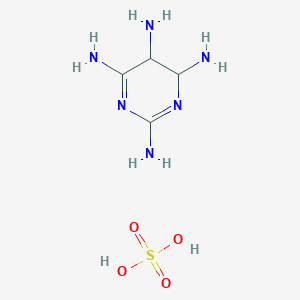
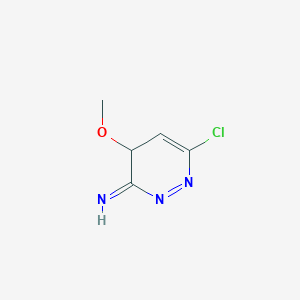
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
